molecular formula C17H14F3N3O3S B030826 4'-ヒドロキシセレコキシブ CAS No. 170571-00-3

4'-ヒドロキシセレコキシブ

カタログ番号: B030826
CAS番号: 170571-00-3
分子量: 397.4 g/mol
InChIキー: ICRSYPPLGADZKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セレコキシブの主要アルコール代謝物は、非ステロイド性抗炎症薬(NSAID)であるセレコキシブの代謝経路における重要な化合物です。セレコキシブは、シクロオキシゲナーゼ-2(COX-2)の選択的阻害作用で知られており、抗炎症作用、鎮痛作用、解熱作用を示します。 主要アルコール代謝物は、主にシトクロムP450 2C9酵素によって媒介されるセレコキシブのヒドロキシル化によって生成されます .

科学的研究の応用

The primary alcohol metabolite of celecoxib has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolism and elimination of celecoxib in the body.

    Drug Interaction Studies: Helps in understanding the interactions between celecoxib and other drugs metabolized by cytochrome P450 enzymes.

    Toxicology Studies: Used to assess the potential toxic effects of celecoxib and its metabolites.

    Biomarker Development: Serves as a biomarker for monitoring celecoxib therapy and ensuring patient compliance.

作用機序

セレコキシブの主要アルコール代謝物は、シクロオキシゲナーゼ-2(COX-2)の阻害を通じてその効果を発揮します。この阻害は、炎症、痛み、発熱の媒介物質であるプロスタグランジンの合成の減少につながります。 代謝物自体は、強力なCOX-2阻害剤ではありませんが、代謝的変換を通じてセレコキシブの全体的な薬理学的プロファイルに貢献しています .

類似の化合物との比較

類似の化合物

独自性

セレコキシブの主要アルコール代謝物は、シトクロムP450 2C9を含む特定の代謝経路によって独自のものとなっています。他のCOX-2阻害剤とは異なり、セレコキシブは、主要アルコール代謝物を含む複数の代謝物を生成するために、広範な代謝を受けます。 これは、その独特な薬物動態学的および薬力学的プロファイルに貢献しています .

Safety and Hazards

The safety data sheet for 4’-Hydroxycelecoxib indicates that it may pose reproductive hazards and may cause harm to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

生化学分析

Biochemical Properties

4’-Hydroxycelecoxib, like its parent compound celecoxib, is believed to inhibit the cyclooxygenase-2 (COX-2) enzyme . This enzyme is key in prostaglandin biosynthesis, a process that plays a significant role in inflammation and pain. By inhibiting COX-2, 4’-Hydroxycelecoxib can help reduce inflammation and pain .

Cellular Effects

The cellular effects of 4’-Hydroxycelecoxib are likely similar to those of celecoxib, given their structural similarity and shared target (COX-2). Celecoxib has been shown to inhibit cell cycle progression and increase the expression of cell cycle inhibitors . It’s plausible that 4’-Hydroxycelecoxib may have similar effects on cell function.

Molecular Mechanism

The molecular mechanism of 4’-Hydroxycelecoxib likely involves the inhibition of the COX-2 enzyme, similar to celecoxib . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.

Dosage Effects in Animal Models

Celecoxib has been studied extensively in animal models, and it’s likely that 4’-Hydroxycelecoxib, as a metabolite, would exhibit similar effects at comparable dosages .

Metabolic Pathways

4’-Hydroxycelecoxib is a product of the metabolic pathway involving the CYP2C9 isoenzyme . Celecoxib is metabolized primarily through methyl hydroxylation to form 4’-Hydroxycelecoxib .

Transport and Distribution

Celecoxib is known to be extensively protein-bound, primarily to plasma albumin, which could influence the distribution of its metabolites, including 4’-Hydroxycelecoxib .

準備方法

合成経路と反応条件

セレコキシブの主要アルコール代謝物の合成は、親化合物であるセレコキシブのヒドロキシル化を伴います。この反応は通常、シトクロムP450 2C9酵素によって触媒されます。このプロセスは、肝臓ミクロソームまたは組換え酵素を使用してin vitroで行うことができます。 反応条件には一般的に、適切な緩衝液系、NADPHなどの補因子、および酵素の存在が含まれます .

工業的生産方法

セレコキシブの主要アルコール代謝物の工業的生産は、主要な治療薬ではなく代謝物としての役割のため、一般的ではありません。 組換えシトクロムP450 2C9酵素を含むバイオリアクターを使用して、合成をスケールアップすることができます。 反応条件は、代謝物の最大収量と純度を確保するために最適化されています .

化学反応の分析

反応の種類

セレコキシブの主要アルコール代謝物は、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

    カルボン酸代謝物: 主要アルコールの酸化によって生成されます。

    親化合物: 主要アルコールの還元によって生成されます。

    さまざまな誘導体: 置換反応によって生成されます.

科学研究の用途

セレコキシブの主要アルコール代謝物は、いくつかの科学研究用途があります。

類似化合物との比較

Similar Compounds

Uniqueness

The primary alcohol metabolite of celecoxib is unique due to its specific metabolic pathway involving cytochrome P450 2C9. Unlike other COX-2 inhibitors, celecoxib undergoes extensive metabolism to form multiple metabolites, including the primary alcohol metabolite. This contributes to its distinct pharmacokinetic and pharmacodynamic profile .

特性

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-Hydroxycelecoxib
Reactant of Route 2
4'-Hydroxycelecoxib
Reactant of Route 3
4'-Hydroxycelecoxib
Reactant of Route 4
Reactant of Route 4
4'-Hydroxycelecoxib
Reactant of Route 5
Reactant of Route 5
4'-Hydroxycelecoxib
Reactant of Route 6
4'-Hydroxycelecoxib
Customer
Q & A

Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?

A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]

Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?

A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []

Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?

A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.

Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?

A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。